4-((2-Hydroxybenzylidene)amino)benzenesulfonamide
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Overview
Description
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O3S and a molecular weight of 276.316 g/mol . It is a Schiff base derived from the condensation of 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide.
Preparation Methods
The synthesis of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide in the presence of a suitable solvent such as methanol . The reaction is often catalyzed by a small amount of acid, such as formic acid, to facilitate the formation of the Schiff base . The reaction mixture is usually stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonamide derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
4-((2-Hydroxybenzylidene)amino)benzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
4-((3,5-Dibromo-2-hydroxybenzylidene)amino)benzenesulfonamide: This derivative has enhanced inhibitory effects on acetylcholinesterase, making it a potential candidate for treating Alzheimer’s disease.
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its versatile applications and its ability to form stable metal complexes with diverse biological activities .
Properties
CAS No. |
916159-28-9 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16/h1-9,16H,(H2,14,17,18) |
InChI Key |
ZXZQKHBNVGUISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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